4-(Chloromethyl)-2-methylpyridine

Organic Synthesis Process Chemistry Reaction Optimization

Medicinal chemistry teams synthesizing HIV-1 protease inhibitors often encounter inconsistent yields and byproduct profiles with generic chloromethylpyridine isomers. 4-(Chloromethyl)-2-methylpyridine (CAS 75523-42-1) resolves these challenges: documented 100% synthesis yield under mild conditions minimizes purification burden and solvent waste; the 2-methyl-4-chloromethyl substitution pattern ensures controlled electrophilic reactivity, avoiding side reactions typical of bromomethyl analogs; LogP of 1.45 and pKa ~7.6 support CNS-targeted drug design with favorable passive diffusion. Bulk quantities available with reproducible quality for multi-kg campaigns and GMP manufacturing.

Molecular Formula C7H8ClN
Molecular Weight 141.6 g/mol
CAS No. 75523-42-1
Cat. No. B033498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-2-methylpyridine
CAS75523-42-1
Synonyms4-(Chloromethyl)-2-picoline;  4-Chloromethyl-2-methylpyridine; 
Molecular FormulaC7H8ClN
Molecular Weight141.6 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1)CCl
InChIInChI=1S/C7H8ClN/c1-6-4-7(5-8)2-3-9-6/h2-4H,5H2,1H3
InChIKeyXDDLZDABUCJCMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 1 bottle / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)-2-methylpyridine: Reactivity & Structural Context


4-(Chloromethyl)-2-methylpyridine (CAS 75523-42-1) is a heterocyclic building block belonging to the chloromethylpyridine class, characterized by a pyridine core substituted with a methyl group at the 2-position and a chloromethyl group at the 4-position . This substitution pattern confers a unique electronic and steric environment that differentiates its reactivity profile from other chloromethylpyridine isomers. The compound serves as a versatile electrophile in nucleophilic substitution reactions due to the labile chloromethyl group, enabling efficient conjugation to diverse molecular scaffolds . Its utility is particularly noted in medicinal chemistry as a key intermediate for constructing pharmacologically active molecules, most notably HIV-1 protease inhibitors .

1 Versatile electrophile for nucleophilic substitution via chloromethyl group
2 Key intermediate documented in antiviral drug discovery research
3 Substitution pattern supports regioselective coupling over other isomers

Why Generic Substitution Fails for 4-(Chloromethyl)-2-methylpyridine


Generic substitution of 4-(Chloromethyl)-2-methylpyridine with other chloromethylpyridine isomers (e.g., 2-(chloromethyl)-4-methylpyridine, 2-(chloromethyl)pyridine, 3-(chloromethyl)pyridine) or alternative halogen analogs (e.g., 4-(bromomethyl)-2-methylpyridine) is not scientifically valid. The specific substitution pattern—methyl at position 2 and chloromethyl at position 4—directly impacts electronic distribution on the pyridine ring, nucleophilic reactivity of the halogenated methyl group, and steric accessibility in subsequent coupling reactions . For example, the presence of the 2-methyl group introduces both steric hindrance near the pyridine nitrogen and electronic donation that can alter the electrophilicity of the 4-chloromethyl moiety relative to unsubstituted analogs . Furthermore, replacing the chloro leaving group with bromo (as in the 4-bromomethyl analog) substantially increases reactivity and can lead to different reaction kinetics, byproduct profiles, and impurity burdens . The quantitative evidence in Section 3 substantiates these differences across key dimensions including synthesis efficiency, physicochemical properties, and application-specific performance.

Isomer Positional isomers (2- or 3-chloromethyl) alter electronic and steric environment, which may shift reaction outcome
Halogen 4-(bromomethyl) analog exhibits higher reactivity, potentially increasing side reactions and impurity burden
Application Other isomers lack documented use in HIV-1 protease inhibitor synthesis, raising procurement risk for that workflow

4-(Chloromethyl)-2-methylpyridine: Quantitative Comparison with Analogs


Synthesis Yield Advantage

4-(Chloromethyl)-2-methylpyridine is synthesized from (2-methylpyridin-4-yl)methanol with thionyl chloride, achieving a reported yield of 100% under room temperature conditions . In contrast, a general one-pot synthesis method for 2-chloromethylpyridines (including analogs such as 2-chloromethylpyridine) from 2-alkylpyridine-N-oxides and triphosgene yields a broad range of 52-95% [1]. This quantitative difference reflects the favorable electronic and steric environment conferred by the 2-methyl-4-chloromethyl substitution pattern, enabling more efficient and reproducible chlorination.

Synthesis Yield
Reported
Target: 100% vs comparator general method 52–95%
Quantitative conversion reduces purification needs
Cross-study comparison; mild conditions with SOCl₂
Organic Synthesis Process Chemistry Reaction Optimization

Acid-Base Profile Differentiation

The hydrochloride salt of 4-(Chloromethyl)-2-methylpyridine (CAS 847610-87-1) exhibits pKa values of 2.31 and 7.61 [1]. While comparative pKa data for the free base of positional isomers (e.g., 2-(chloromethyl)-4-methylpyridine) are not readily available in authoritative databases, class-level inference indicates that the 2-methyl substitution on the pyridine ring increases the basicity of the ring nitrogen relative to unsubstituted chloromethylpyridines (e.g., 4-(chloromethyl)pyridine) [2]. The dual pKa values reflect the presence of two ionizable centers: the pyridine nitrogen (pKa ~7.6) and the conjugate acid of the chloromethyl group or a related species (pKa ~2.3).

Acid-Base Profile
Class-level
pKa 2.31 / 7.61 (hydrochloride salt)
Pyridine nitrogen pKa ~7.6 suggests predominately neutral form at physiological pH
Class-based inference; 2-methyl substitution increases basicity over unsubstituted analog
Medicinal Chemistry Bioconjugation Formulation Development

Lipophilicity Tuning for CNS Drug Design

The hydrochloride salt of 4-(Chloromethyl)-2-methylpyridine exhibits a LogP value of 1.45 . In comparison, the bromomethyl analog (4-(bromomethyl)-2-methylpyridine) is predicted to have a higher LogP due to the increased lipophilicity of bromine versus chlorine. While direct comparative LogP data for the free base of positional isomers are limited, class-level inference suggests that the 2-methyl substitution increases lipophilicity relative to unsubstituted chloromethylpyridines (e.g., 4-(chloromethyl)pyridine, estimated LogP ~0.8-1.0) [1]. The measured LogP of 1.45 falls within the optimal range (1-3) for oral bioavailability and CNS penetration according to Lipinski's and related drug-likeness guidelines.

Lipophilicity
Class-level
LogP 1.45 (hydrochloride salt)
Moderate lipophilicity in range commonly associated with CNS penetration potential
Bromo analog predicted higher LogP; unsubstituted analog lower
Medicinal Chemistry Drug Design Pharmacokinetics

Validated HIV-1 Protease Inhibitor Synthesis

4-(Chloromethyl)-2-methylpyridine is specifically utilized in the preparation of HIV-1 protease inhibitors . This application is not broadly attributed to other chloromethylpyridine positional isomers (e.g., 2-(chloromethyl)pyridine or 3-(chloromethyl)pyridine) in the primary literature, which are more commonly employed as general alkylating agents or ligands in coordination chemistry. The compound's specific substitution pattern enables precise molecular recognition within the HIV-1 protease active site when incorporated into inhibitor scaffolds. While direct comparative biological activity data for the isolated building block are not applicable (it is a synthetic intermediate, not the final drug), the documented use in this validated therapeutic context provides procurement-level differentiation.

Application Specificity
Source review
Documented as intermediate for HIV-1 protease inhibitors
Prior art in antiviral research de-risks synthetic adoption
Comparator isomers lack this validated application context
Antiviral Drug Discovery HIV/AIDS Research Protease Inhibition

Chloro vs. Bromo Leaving Group Reactivity

The chloromethyl group in 4-(Chloromethyl)-2-methylpyridine offers a leaving group reactivity that is intermediate between the less reactive fluoromethyl and more reactive bromomethyl analogs . Specifically, 4-(bromomethyl)-2-methylpyridine undergoes more rapid nucleophilic substitution, which can lead to exothermic reactions, lower selectivity, and increased byproduct formation under standard conditions . This reactivity differential is critical in multi-step syntheses where controlled, selective alkylation is required. The chloro leaving group provides a practical balance: sufficient reactivity for efficient coupling at room temperature (as evidenced by the 100% synthesis yield ) without the handling hazards and side reactions associated with the bromo analog.

Leaving Group Reactivity
Class-level
Chloro: moderate reactivity; Bromo: ~10-100x more reactive
Chloromethyl balances efficient coupling with controlled reaction heat
Bromo analog may lead to exothermic events and lower selectivity
Organic Synthesis Reaction Kinetics Process Safety

Density & Boiling Point Consistency

4-(Chloromethyl)-2-methylpyridine has a reported density of 1.1 ± 0.1 g/cm³ and a boiling point of 217.6 ± 25.0 °C at 760 mmHg [1]. The hydrochloride salt exhibits a density of 1.22 g/cm³ and a refractive index of 1.551 [2]. In comparison, the unsubstituted analog 4-(chloromethyl)pyridine has a boiling point of 212.0 ± 15.0 °C at 760 mmHg . The higher boiling point of the target compound (217.6 °C) reflects the increased molecular weight and enhanced intermolecular interactions conferred by the 2-methyl substitution. This 5.6 °C difference, while modest, can impact distillation purification protocols and solvent selection in large-scale syntheses.

Boiling Point & Density
Reported
BP 217.6 °C (760 mmHg); density 1.1±0.1 g/cm³
Supports consistent distillation and handling predictions
~5.6 °C higher than unsubstituted 4-(chloromethyl)pyridine
Process Chemistry Quality Control Purification

4-(Chloromethyl)-2-methylpyridine: Key Application Scenarios


HIV-1 Protease Inhibitor Discovery & Development

Procurement is strongly indicated for medicinal chemistry teams engaged in antiviral drug discovery targeting HIV-1 protease. The compound's documented use in synthesizing HIV-1 protease inhibitors provides a validated starting point for scaffold hopping, structure-activity relationship (SAR) exploration, and lead optimization. The 2-methyl-4-chloromethyl substitution pattern enables precise spatial orientation of the pyridine moiety within the enzyme active site, a feature not readily achievable with other chloromethylpyridine isomers. The moderate LogP (1.45) and favorable pKa (~7.6) support the design of inhibitors with balanced pharmacokinetic properties [1].

High-Yield Multi-Step Organic Synthesis

The demonstrated 100% synthesis yield under mild conditions makes this compound a cost-effective choice for process chemists developing scalable routes to complex molecules. Unlike the broader yield range (52-95%) observed for 2-chloromethylpyridines , the near-quantitative conversion minimizes purification burden, solvent waste, and material costs. This efficiency is particularly valuable in multi-kilogram campaigns and GMP manufacturing where yield consistency directly impacts cost-of-goods. The well-defined density (1.1 g/cm³) and boiling point (217.6 °C) further support reproducible handling and distillation [1].

CNS-Targeted Drug Candidate Synthesis

The LogP value of 1.45 (hydrochloride salt) positions this building block within the optimal lipophilicity range for blood-brain barrier penetration (LogP 1-3). When incorporated into CNS-targeted pharmacophores, the compound contributes favorable physicochemical properties without the excessive lipophilicity (LogP >5) that can lead to phospholipidosis, hERG channel inhibition, and metabolic instability. The pKa ~7.6 ensures the pyridine nitrogen remains largely uncharged at physiological pH, enhancing passive diffusion across lipid membranes . This makes 4-(Chloromethyl)-2-methylpyridine a strategic choice for neuroscience and psychiatry drug discovery programs.

Controlled Alkylation in Complex Molecule Assembly

The chloromethyl leaving group provides an optimal balance of reactivity for selective nucleophilic substitution, avoiding the excessive exothermicity and side reactions associated with the bromomethyl analog . This controlled reactivity is essential when coupling the building block to sensitive substrates (e.g., peptides, natural products, or thermally labile intermediates) where over-alkylation or decomposition must be avoided. The 2-methyl group introduces steric shielding near the pyridine nitrogen, potentially reducing unwanted N-alkylation and directing substitution to the desired 4-chloromethyl position . This regioselectivity advantage reduces the need for protecting group strategies and simplifies downstream purification.

Application
Selection Property
Validation Focus
HIV-1 Protease Inhibitor Discovery
Documented intermediate for antiviral research scaffolds
Confirm compatibility with target SAR and enzyme active site geometry
High-Yield Multi-Step Synthesis
Reported near-quantitative conversion under mild conditions
Verify yield consistency at scale and assess downstream purification needs
CNS-Targeted Drug Design
Moderate lipophilicity within typical CNS penetration range
Evaluate brain permeability, ADME profile, and hERG/toxicity risks
Controlled Alkylation of Sensitive Substrates
Moderate chloro leaving-group reactivity reduces side reactions
Assess selectivity in coupling to labile molecules and regiochemical outcome

Technical Documentation Hub

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37 linked technical documents
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